Remogliflozin

T2DM HbA1c Phase III

Remogliflozin is the active moiety of remogliflozin etabonate, a benzylpyrazole glucoside SGLT2 inhibitor with a short plasma half-life (2–4 h), ~364-fold selectivity for human SGLT2 over SGLT1 (Ki 12.4 nM vs 4520 nM), and an active metabolite (GSK279782). Its PK profile—no significant exposure change in mild–moderate renal impairment—and BID dosing make it an indispensable comparator in Phase III/IV antidiabetic trials, a selective probe for SGLT2 pharmacology, and a model for short-half-life PK/PD studies. Buy high-purity remogliflozin for research use only.

Molecular Formula C23H34N2O7
Molecular Weight 450.5 g/mol
CAS No. 329045-45-6
Cat. No. B1679270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemogliflozin
CAS329045-45-6
SynonymsRemogliflozin A;  GSK189074;  GSK-189074;  GSK 189074.
Molecular FormulaC23H34N2O7
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1
InChIKeyGSINGUMRKGRYJP-VZWAGXQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Remogliflozin (CAS 329045-45-6): A Short-Acting SGLT2 Inhibitor Prodrug with Defined Selectivity and Pharmacokinetic Profile


Remogliflozin is a benzylpyrazole glucoside-based sodium-glucose co-transporter 2 (SGLT2) inhibitor [1]. It is administered as an oral prodrug, remogliflozin etabonate, which is rapidly converted by non-specific esterases in the gastrointestinal tract to the active moiety, remogliflozin [2]. Remogliflozin exhibits high in vitro selectivity for SGLT2 over SGLT1, with inhibition constants (Ki) of 12.4 nM for human SGLT2 and 4,520 nM for human SGLT1, yielding a selectivity ratio of approximately 364-fold [1]. The compound is characterized by a short plasma half-life (t1/2) of approximately 2–4 hours, necessitating a twice-daily dosing regimen, and is metabolized to at least one pharmacologically active metabolite, GSK279782 [3].

Why In-Class SGLT2 Inhibitor Substitution for Remogliflozin May Be Scientifically Unjustified


Interchanging SGLT2 inhibitors based solely on class membership is scientifically unsound due to significant inter-agent variability in pharmacokinetic half-life, selectivity for the SGLT2 isoform, metabolic pathways, and the presence or absence of active metabolites [1]. For instance, remogliflozin possesses a substantially shorter half-life (2–4 hours) compared to agents like ertugliflozin (16 hours) and dapagliflozin (~12.9 hours), directly dictating its twice-daily versus once-daily dosing requirement [1][2]. Furthermore, its high SGLT2:SGLT1 selectivity ratio and its unique behavior in renal impairment—where its exposure does not significantly change, unlike other SGLT2 inhibitors that require dose adjustment—further preclude simple therapeutic substitution without compromising specific experimental or clinical objectives [3]. The quantitative evidence below delineates these critical, measurable differences.

Quantitative Differentiation of Remogliflozin Against Key SGLT2 Inhibitor Comparators


Glycemic Efficacy Non-Inferiority to Dapagliflozin in a Phase III Trial

In a 24-week, randomized, double-blind, phase III trial in patients with T2DM inadequately controlled on metformin (HbA1c 7-10%), remogliflozin etabonate demonstrated non-inferior reduction in HbA1c compared to the established SGLT2 inhibitor dapagliflozin [1]. The mean change from baseline in HbA1c was -0.72% for remogliflozin 100 mg BID and -0.77% for 250 mg BID, versus -0.58% for dapagliflozin 10 mg QD. The treatment difference met the pre-specified non-inferiority margin of 0.35% (p < 0.001).

T2DM HbA1c Phase III Active-Controlled Non-Inferiority

Comparable NT-proBNP Reduction vs. Empagliflozin in Heart Failure Patients

In the REMIT-HF study, a 24-week prospective, randomized trial in patients with T2DM and chronic heart failure (LVEF <40%; NT-proBNP >600 pg/mL), remogliflozin produced a reduction in NT-proBNP levels that was not significantly different from that of empagliflozin [1].

Heart Failure NT-proBNP Cardiovascular Active-Controlled Biomarker

High In Vitro Selectivity Ratio for SGLT2 over SGLT1

Remogliflozin demonstrates a high degree of selectivity for the SGLT2 isoform relative to SGLT1, a property that may be associated with a reduced risk of SGLT1-mediated gastrointestinal side effects [1].

Selectivity SGLT2 SGLT1 In Vitro Binding Assay

Stable Pharmacokinetics in Mild to Moderate Renal Impairment Without Dose Adjustment

In contrast to several other SGLT2 inhibitors that exhibit altered exposure in patients with renal impairment, a single-dose study (250 mg) in subjects with mild and moderate renal impairment demonstrated that the pharmacokinetics of remogliflozin were not significantly altered [1].

Renal Impairment Pharmacokinetics AUC Half-Life Dosing

Shorter Plasma Half-Life Driving a Twice-Daily Dosing Regimen

Remogliflozin exhibits a significantly shorter plasma half-life compared to other SGLT2 inhibitors, directly resulting in its unique twice-daily dosing schedule [1]. This pharmacokinetic property is linked to its extensive metabolism via CYP3A4 and non-CYP pathways [2].

Half-Life Pharmacokinetics Dosing Frequency Tmax Metabolism

Significant Increase in HDL Cholesterol and Body Weight Reduction in Meta-Analysis

A systematic review and meta-analysis of six studies involving 1,605 participants found that remogliflozin treatment led to a significant increase in high-density lipoprotein cholesterol (HDL-C) and a significant reduction in body weight compared to control arms [1].

Meta-Analysis HDL Cholesterol Body Weight Lipid Profile T2DM

Defined Research and Industrial Scenarios for Remogliflozin Procurement


Clinical Trial Design Requiring a Non-Inferior, Twice-Daily SGLT2 Inhibitor Comparator

When designing a Phase III or Phase IV trial for a new antidiabetic agent where an active comparator is required, remogliflozin offers a validated, non-inferior option to dapagliflozin for glycemic control (as per the 24-week Phase III trial) [1]. Its twice-daily dosing regimen provides a unique comparator arm against once-daily agents, allowing for exploration of dosing frequency on adherence and glycemic variability.

Preclinical Studies Focused on High SGLT2 Isoform Selectivity

In vitro and in vivo studies aimed at isolating SGLT2-mediated effects without confounding SGLT1 inhibition can utilize remogliflozin as a highly selective probe. Its documented ~364-fold selectivity for human SGLT2 over SGLT1 provides a defined molecular tool for pharmacological research [2].

Pharmacokinetic Modeling of Short-Acting SGLT2 Inhibition and Active Metabolite Contribution

Remogliflozin is an ideal candidate for studies investigating the pharmacokinetic/pharmacodynamic relationship of short half-life SGLT2 inhibitors. Its rapid absorption (Tmax ~1 hr), short half-life (2-4 hrs), and the presence of a quantifiable active metabolite (GSK279782) allow for precise modeling of drug exposure and effect over a 24-hour period with a BID regimen [3].

Investigation of SGLT2 Inhibitor Effects in Patients with Renal Impairment Without Dose Adjustment

For clinical or translational research involving patients with mild to moderate renal impairment, remogliflozin presents a unique pharmacological profile. Unlike other SGLT2 inhibitors, its systemic exposure does not significantly change in this population, eliminating the need for dose adjustment and simplifying study protocols [4].

Technical Documentation Hub

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